N1-phenyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-phenyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is a compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound, with a molecular formula of C19H27N3O2S and a molecular weight of 361.5 g/mol, is known for its complex structure that includes a phenyl group, a tetrahydrothiopyran ring, and a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-phenyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step often involves the preparation of the piperidine intermediate. This can be achieved through the reaction of 4-piperidone with appropriate reagents to introduce the tetrahydrothiopyran ring.
Oxalamide Formation: The next step involves the reaction of the piperidine intermediate with oxalyl chloride to form the oxalamide linkage.
Phenyl Group Introduction: Finally, the phenyl group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of stringent purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-phenyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the oxalamide group to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in treating cancer and autoimmune diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N1-phenyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide exerts its effects involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application, but often involve key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
When compared to similar compounds, N1-phenyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide stands out due to its unique structural features and versatile reactivity. Similar compounds include:
N1-phenyl-N2-(piperidin-4-yl)methyl)oxalamide: Lacks the tetrahydrothiopyran ring, resulting in different chemical properties.
N1-phenyl-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)ethyl)oxalamide: Has an ethyl group instead of a methyl group, affecting its reactivity and biological activity.
Properties
IUPAC Name |
N'-phenyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c23-18(19(24)21-16-4-2-1-3-5-16)20-14-15-6-10-22(11-7-15)17-8-12-25-13-9-17/h1-5,15,17H,6-14H2,(H,20,23)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQQWTLPBAFUEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2)C3CCSCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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